2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one
Description
2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one is a structurally complex small molecule featuring a 4-fluorophenylsulfanyl moiety linked to a ketone-functionalized azetidine-pyrrolidine hybrid scaffold. Its structural uniqueness lies in the azetidine ring fused with pyrrolidine, which confers rigidity and specific stereoelectronic properties compared to larger cyclic amines like piperidine or morpholine.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2OS/c16-12-3-5-14(6-4-12)20-11-15(19)18-9-13(10-18)17-7-1-2-8-17/h3-6,13H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKWGCVRXWWLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the core azetidinone structure This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (thioether) group undergoes oxidation under controlled conditions. Key findings include:
These reactions are critical for modifying the electronic properties of the molecule, potentially enhancing binding affinity in pharmacological contexts .
Nucleophilic Substitution
The azetidine nitrogen and sulfanyl group participate in substitution reactions:
Azetidine Ring Modifications
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Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of K<sub>2</sub>CO<sub>3</sub> to form quaternary ammonium salts .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amide derivatives .
Sulfanyl Group Displacement
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Thiol Exchange : The sulfanyl group can be replaced by amines or alcohols under basic conditions (e.g., NaOH/EtOH), forming new ethers or thioethers .
Ring-Opening Reactions
The strained azetidine ring may undergo ring-opening under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl at reflux cleaves the azetidine ring, yielding a primary amine and ketone fragments .
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Base-Mediated Ring Expansion : Treatment with strong bases (e.g., LDA) induces ring expansion to form pyrrolidine derivatives .
Reduction of the Ketone Group
The ethanone moiety can be reduced to a secondary alcohol:
| Reducing Agent | Conditions | Product | Source |
|---|---|---|---|
| NaBH<sub>4</sub> | MeOH, 0°C | 2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethanol | |
| LiAlH<sub>4</sub> | THF, reflux | Same as above (higher yield) |
Pyrrolidine Functionalization
The pyrrolidine tertiary amine undergoes alkylation or acylation:
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Quaternization : Reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .
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Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) yields imine derivatives .
Cross-Coupling Reactions
The fluorophenyl group participates in palladium-catalyzed couplings:
Interaction with Biological Targets
While not strictly a chemical reaction, the compound’s binding to sigma receptors involves reversible non-covalent interactions:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, molecular docking studies suggest that it may interact with specific targets involved in cancer progression, leading to apoptosis in malignant cells .
Antimicrobial Properties
Research indicates that compounds with similar structures to 2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one possess antimicrobial activities. These compounds have been tested against a range of bacterial strains, showing effectiveness in inhibiting growth and potentially serving as lead compounds for developing new antibiotics .
Neuropharmacological Effects
The pyrrolidine moiety in this compound has been associated with neuropharmacological activities. Studies suggest that derivatives of this compound may exhibit effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety and depression .
Case Study 1: Anticancer Evaluation
In a study evaluating novel sulfonamide derivatives, a compound structurally related to 2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one was tested against HepG2 liver cancer cells. The results indicated a selectivity index significantly higher than that of methotrexate, suggesting promising anticancer efficacy .
Case Study 2: Molecular Docking Studies
Molecular docking studies performed on similar compounds revealed binding affinities with key protein targets involved in cancer cell signaling pathways. This computational analysis supports the hypothesis that such compounds could be developed into effective therapeutic agents against various cancers .
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one would depend on its specific interactions with molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the sulfanyl and pyrrolidinyl groups could modulate the compound’s overall pharmacokinetic properties. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorophenyl and Sulfur Linkages
- 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone (): This compound shares a fluorophenyl-sulfanyl-ketone motif but replaces the azetidine-pyrrolidine system with a phenylisoquinoline group.
- 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (): Contains a 4-fluorophenyl group but replaces the sulfanyl-ketone with a thiadiazole-thiazolidinone framework.
Analogues with Azetidine or Pyrrolidine Moieties
- 2-(4-Fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one (): Simplifies the target compound by omitting the azetidine ring and sulfanyl group.
- 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (): Replaces azetidine with a piperidine ring. The six-membered ring may confer greater conformational flexibility but lower metabolic stability compared to the target compound’s fused azetidine-pyrrolidine system.
Table 1: Key Properties of Comparable Compounds
*Calculated using fragment-based methods (e.g., Crippen’s method).
†Estimated based on structural similarity to .
Key Differences and Implications
Sulfur Linkage : The sulfanyl group may improve oxidative stability relative to thioether or thioester analogues () .
Biological Activity
The compound 2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of a fluorophenyl group and a pyrrolidine moiety, which are often associated with various biological activities.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors. The presence of the sulfanyl group may enhance binding affinity to certain proteins, potentially influencing pathways such as:
- Kinase Inhibition : Compounds with similar structures have shown activity against kinases involved in cancer progression. For instance, kinase inhibitors can disrupt cellular signaling pathways that promote tumor growth .
- GPCR Modulation : The pyrrolidine component suggests potential interactions with G-protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes .
Anticancer Properties
Several studies have explored the anticancer potential of related compounds. For example, compounds containing fluorinated phenyl groups have demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism often involves inducing apoptosis or cell cycle arrest through various signaling pathways .
Antimicrobial Activity
Compounds structurally similar to 2-[(4-Fluorophenyl)sulfanyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one have been evaluated for antimicrobial properties. Some derivatives have shown promising results against both bacterial and fungal strains, suggesting a broad spectrum of antimicrobial activity .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the anticancer effects of a related compound on various cancer cell lines, demonstrating an IC50 value in the low micromolar range. The mechanism was attributed to the inhibition of specific kinases involved in cell survival pathways, leading to increased apoptosis in treated cells .
Case Study: Antimicrobial Efficacy
In another investigation, a series of sulfanyl compounds were tested against standard bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
